2-(Difluoromethyl)naphthalene-3-acetonitrile
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Overview
Description
2-(Difluoromethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C13H9F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene-3-acetonitrile using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)naphthalene-3-acetonitrile may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(Difluoromethyl)naphthalene-3-acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving difluoromethylated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-3-acetonitrile
- 2-(Chloromethyl)naphthalene-3-acetonitrile
- 2-(Bromomethyl)naphthalene-3-acetonitrile
Uniqueness
2-(Difluoromethyl)naphthalene-3-acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to other halomethyl derivatives .
Properties
Molecular Formula |
C13H9F2N |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)12-8-10-4-2-1-3-9(10)7-11(12)5-6-16/h1-4,7-8,13H,5H2 |
InChI Key |
FHZWIIDGQMWTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC#N)C(F)F |
Origin of Product |
United States |
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